molecular formula C16H14F3N3O2 B6692854 N-[(2R,3S)-2-pyridin-3-yloxolan-3-yl]-3-(trifluoromethyl)pyridine-2-carboxamide

N-[(2R,3S)-2-pyridin-3-yloxolan-3-yl]-3-(trifluoromethyl)pyridine-2-carboxamide

Cat. No.: B6692854
M. Wt: 337.30 g/mol
InChI Key: XKMFIEHBEYCQNW-GXTWGEPZSA-N
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Description

N-[(2R,3S)-2-pyridin-3-yloxolan-3-yl]-3-(trifluoromethyl)pyridine-2-carboxamide is an intricate organic compound featuring a pyridine ring, a trifluoromethyl group, and an oxolan moiety. Its unique structure grants it potential utility in various scientific research areas, including medicinal chemistry and synthetic organic chemistry.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-[(2R,3S)-2-pyridin-3-yloxolan-3-yl]-3-(trifluoromethyl)pyridine-2-carboxamide can be achieved through multi-step organic reactions, starting from commercially available precursors. The pyridine-2-carboxamide core can be synthesized via the reaction of pyridine derivatives with appropriate carboxylic acid derivatives, followed by incorporation of the trifluoromethyl group through fluoroalkylation reactions. The oxolan ring is typically introduced through cyclization reactions involving functionalized intermediates.

Industrial Production Methods

Industrial production methods would likely optimize yield and purity through the use of automated synthesis techniques, precise control of reaction conditions (temperature, pressure, and pH), and purification methods such as crystallization or chromatography. These processes would aim to produce the compound on a larger scale, ensuring consistency and cost-effectiveness.

Chemical Reactions Analysis

Types of Reactions

  • Oxidation and Reduction: : The compound can undergo oxidative or reductive transformations, potentially modifying the functional groups on the pyridine or oxolan rings.

  • Substitution Reactions: : Nucleophilic or electrophilic substitution reactions could target the pyridine ring, altering its electronic properties.

  • Hydrolysis: : The amide bond in the compound can be hydrolyzed under acidic or basic conditions, leading to the formation of corresponding carboxylic acid and amine products.

Common Reagents and Conditions

  • Oxidants: : Peroxides, KMnO₄, or other mild oxidizing agents.

  • Reductants: : LiAlH₄, NaBH₄.

  • Nucleophiles: : Halides, amines, thiols.

  • Conditions: : Varying temperatures, solvent systems, and pH levels are employed depending on the desired reaction and product specificity.

Major Products Formed

The major products formed from these reactions typically include various oxidized, reduced, or substituted derivatives of the original compound, showcasing the versatility of the parent structure.

Scientific Research Applications

Chemistry

N-[(2R,3S)-2-pyridin-3-yloxolan-3-yl]-3-(trifluoromethyl)pyridine-2-carboxamide serves as a valuable building block in organic synthesis, aiding the construction of complex molecules with potential pharmaceutical applications.

Biology and Medicine

The compound's unique structure allows for investigation into its bioactivity, including potential as a pharmaceutical lead compound. Researchers study its interaction with biological targets, assessing its efficacy, mechanism of action, and therapeutic potential.

Industry

In industrial applications, it can be used as an intermediate in the synthesis of agrochemicals, polymers, and advanced materials, leveraging its chemical properties to enhance the performance of final products.

Mechanism of Action

The mechanism by which N-[(2R,3S)-2-pyridin-3-yloxolan-3-yl]-3-(trifluoromethyl)pyridine-2-carboxamide exerts its effects involves its interaction with specific molecular targets within biological systems. This interaction can modulate pathways involved in cellular processes, including enzyme inhibition or receptor binding, leading to observable biological effects.

Comparison with Similar Compounds

Similar Compounds

  • N-(2-pyridyl)-3-(trifluoromethyl)pyridine-2-carboxamide

  • N-[(2S,3R)-2-hydroxytetrahydrofuranyl]-3-(trifluoromethyl)pyridine-2-carboxamide

  • N-(3-pyridyl)-3-(difluoromethyl)pyridine-2-carboxamide

Unique Attributes

N-[(2R,3S)-2-pyridin-3-yloxolan-3-yl]-3-(trifluoromethyl)pyridine-2-carboxamide stands out due to its specific stereochemistry and combination of functional groups, which can confer distinct reactivity and bioactivity profiles compared to its analogs.

And there you have it, a detailed exploration of this fascinating compound. Curious to dive deeper into any particular section? Let me know!

Properties

IUPAC Name

N-[(2R,3S)-2-pyridin-3-yloxolan-3-yl]-3-(trifluoromethyl)pyridine-2-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H14F3N3O2/c17-16(18,19)11-4-2-7-21-13(11)15(23)22-12-5-8-24-14(12)10-3-1-6-20-9-10/h1-4,6-7,9,12,14H,5,8H2,(H,22,23)/t12-,14+/m0/s1
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

XKMFIEHBEYCQNW-GXTWGEPZSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1COC(C1NC(=O)C2=C(C=CC=N2)C(F)(F)F)C3=CN=CC=C3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C1CO[C@@H]([C@H]1NC(=O)C2=C(C=CC=N2)C(F)(F)F)C3=CN=CC=C3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H14F3N3O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

337.30 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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